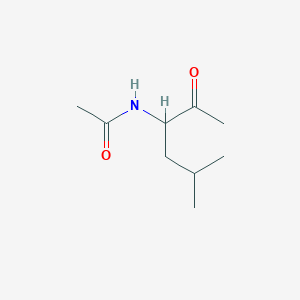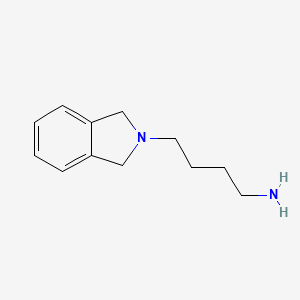
1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amine group at the 5-position and a propylsulfonyl group at the 3-position of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with a suitable sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring.
Example Reaction:
Reactants: Thiosemicarbazide, Propylsulfonyl chloride
Conditions: Base (e.g., sodium hydroxide), Solvent (e.g., ethanol), Reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of alkylated or acylated thiadiazole derivatives.
Scientific Research Applications
1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The specific pathways involved vary depending on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazol-5-amine: Lacks the propylsulfonyl group, leading to different chemical properties and reactivity.
3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
1,3,4-Thiadiazole-2-amine: Different substitution pattern on the thiadiazole ring.
Uniqueness
1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- is unique due to the presence of both an amine group and a propylsulfonyl group on the thiadiazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6913-20-8 |
|---|---|
Molecular Formula |
C5H9N3O2S2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
3-propylsulfonyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C5H9N3O2S2/c1-2-3-12(9,10)5-7-4(6)11-8-5/h2-3H2,1H3,(H2,6,7,8) |
InChI Key |
HXGWIPJEPHNOKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NSC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12124641.png)


![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B12124653.png)



![4-(2-furylmethyl)-5-[3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12124694.png)
![8-methyl-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12124701.png)
![N-{3-[(2-chloro-4-fluorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12124702.png)
![1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide](/img/structure/B12124715.png)
![2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione](/img/structure/B12124729.png)
